(1-Cyclopropylethyl)(furan-2-ylmethyl)amine
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Overview
Description
(1-Cyclopropylethyl)(furan-2-ylmethyl)amine is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a furan-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine typically involves the reaction of cyclopropyl ethylamine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include solvents like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)(furan-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce cyclopropylethylamine derivatives .
Scientific Research Applications
(1-Cyclopropylethyl)(furan-2-ylmethyl)amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)(furan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)(furan-2-ylmethyl)amine
- (Cyclopropylethyl)(furan-3-ylmethyl)amine
- (Cyclopropylethyl)(thiophen-2-ylmethyl)amine
Uniqueness
(1-Cyclopropylethyl)(furan-2-ylmethyl)amine is unique due to the presence of both a cyclopropyl group and a furan ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-cyclopropyl-N-(furan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8(9-4-5-9)11-7-10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 |
InChI Key |
IUYDQGJNDFVKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CO2 |
Origin of Product |
United States |
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